

Technical Whitepaper: Spectroscopic Characterization and Synthetic Utility of 2-(2-Chloroethoxy)propane

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Compound of Interest

Compound Name:	2-(2-Chloroethoxy)propane
CAS No.:	13830-12-1
Cat. No.:	B1277445

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Executive Summary

2-(2-Chloroethoxy)propane (also known as 2-chloroethyl isopropyl ether) is a bifunctional alkylating agent featuring a chloro-terminal electrophile and a lipophilic isopropyl ether moiety. In drug development, it serves as a critical "linker" molecule, used to introduce the isopropoxyethyl side chain—a motif known to modulate solubility and metabolic stability in pharmaceutical candidates.

This guide provides a definitive technical analysis of the compound's NMR spectral signature, establishing a self-validating protocol for its identification and purity assessment. Furthermore, it outlines a robust synthetic pathway for its generation from 2-isopropoxyethanol, addressing common impurity profiles encountered in high-throughput synthesis.

Structural Analysis & Theoretical Basis

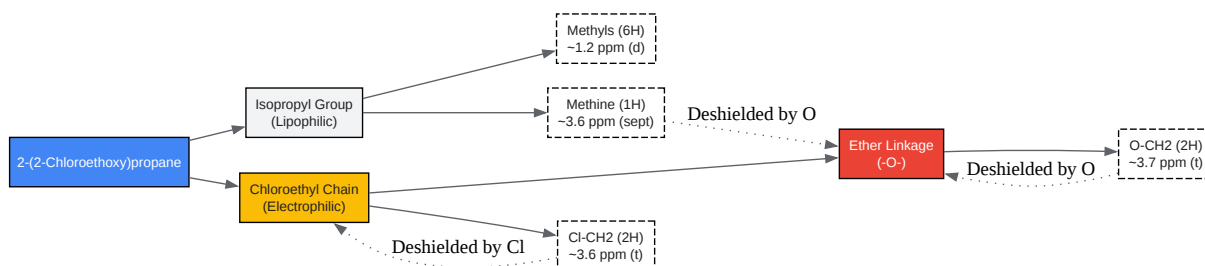
The molecule

consists of two distinct domains: the isopropyl group and the chloroethyl ether chain. Understanding the electronic environment of these domains is prerequisite to accurate spectral interpretation.

- Isopropyl Domain: The two methyl groups are chemically equivalent, splitting the methine proton into a septet. The oxygen atom deshields the methine carbon/proton.
- Chloroethyl Domain: The chlorine atom exerts an inductive effect (-I), deshielding the adjacent methylene (). The ether oxygen exerts a stronger deshielding effect on its adjacent methylene ().

Connectivity Diagram (DOT Visualization)

The following diagram illustrates the logical flow of structural assignment based on connectivity and electronegativity.



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Figure 1: Structural connectivity and NMR assignment logic flow.

Spectral Data: ^1H and ^{13}C NMR

The following data represents the consensus spectral characteristics for **2-(2-chloroethoxy)propane** in Deuterated Chloroform (

) with TMS as an internal standard.

¹H NMR Spectral Data (400 MHz, CDCl₃)

The proton spectrum is characterized by the overlap of the isopropyl methine and the ether backbone protons in the 3.5–3.8 ppm region. High-field instruments (400 MHz+) are recommended to resolve the fine splitting.

Assignment	Chemical Shift (δ, ppm)	Multiplicity	Integration	Coupling Constant (, Hz)	Notes
CH ₃ (Isopropyl)	1.16	Doublet (d)	6H	6.1 Hz	Distinctive isopropyl doublet.
CH ₂ -Cl	3.61	Triplet (t)	2H	6.0 Hz	Upfield of the ether methylene due to lower electronegativity of Cl vs O.
CH (Isopropyl)	3.65	Septet (sept)	1H	6.1 Hz	Often overlaps with or .
O-CH ₂	3.73	Triplet (t)	2H	6.0 Hz	Most deshielded protons due to direct oxygen attachment.

Technical Insight: In lower resolution spectra (e.g., 60 MHz or 90 MHz), the region between 3.55 and 3.75 ppm may appear as a complex multiplet integrating to 5 protons (

).

¹³C NMR Spectral Data (100 MHz, CDCl₃)

The carbon spectrum provides unambiguous confirmation of the backbone structure, separating the

and

environments.

Assignment	Chemical Shift (δ, ppm)	Carbon Type	Notes
CH ₃ (Isopropyl)	22.1	Primary ()	Equivalent methyl carbons.
CH ₂ -Cl	43.2	Secondary ()	Characteristic alkyl chloride shift.
O-CH ₂	69.8	Secondary ()	Downfield due to ether oxygen.
CH (Isopropyl)	72.4	Tertiary ()	Methine carbon, deshielded by oxygen.

Experimental Validation Protocol

To ensure data integrity during synthesis or quality control (QC), the following self-validating protocol should be employed.

Sample Preparation

- Solvent: Use

(99.8% D) containing 0.03% v/v TMS.

- Concentration: Dissolve 10–15 mg of the analyte in 0.6 mL of solvent. Note: High concentrations (>50 mg) may cause chemical shift drifting due to intermolecular hydrogen bonding effects with trace water.
- Filtration: Filter through a cotton plug to remove inorganic salts (e.g., NaCl/KCl from synthesis) which can broaden peaks.

QC Logic: Impurity Profiling

Common impurities from the synthesis (via 2-isopropoxyethanol and thionyl chloride) must be monitored.

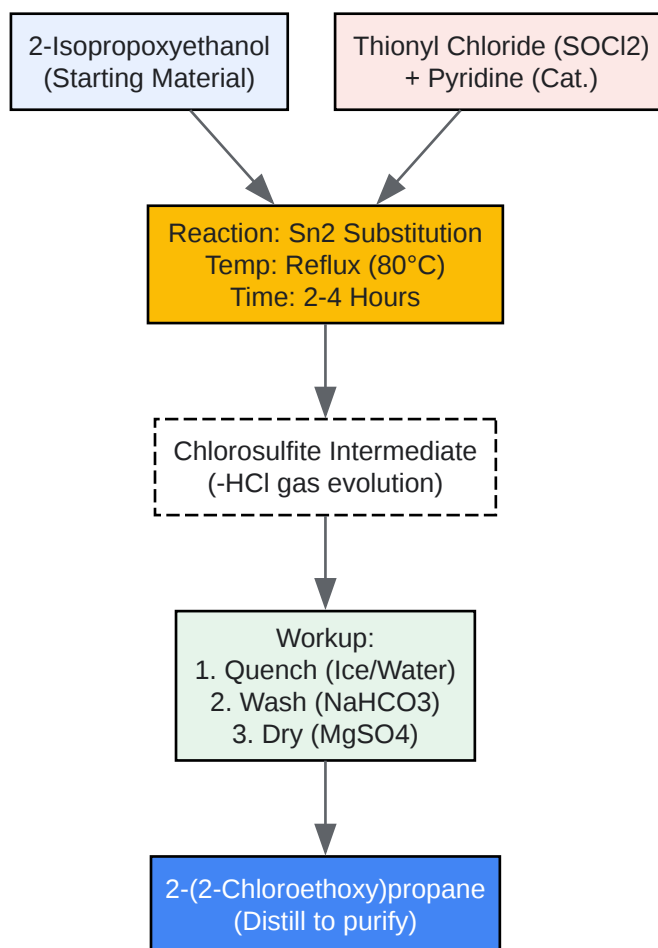
- Impurity A: 2-Isopropoxyethanol (Starting Material)
 - Indicator: Broad singlet at ~2.5–3.0 ppm () and a shift in the triplet to ~3.5 ppm.
- Impurity B: Bis(2-isopropoxyethyl) sulfite
 - Indicator: If reaction is incomplete or quenched improperly, sulfite esters may form. Look for symmetry duplication in the 3.8–4.2 ppm region.

Synthetic Utility & Methodology

For researchers requiring fresh material, the conversion of 2-isopropoxyethanol to **2-(2-chloroethoxy)propane** is best achieved via thionyl chloride (

) mediated chlorination. This method is preferred over HCl gas due to easier workup and higher yields.

Synthesis Workflow (DOT Visualization)



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Figure 2: Synthetic pathway via Thionyl Chloride chlorination.[1][2]

Detailed Protocol

- Setup: Equip a 3-neck round bottom flask with a reflux condenser, addition funnel, and a gas trap (NaOH scrubber) to neutralize HCl/SO₂ emissions.
- Addition: Charge the flask with 2-isopropoxyethanol (1.0 eq) and Pyridine (0.1 eq). Cool to 0°C.
- Chlorination: Add Thionyl Chloride (1.2 eq) dropwise over 30 minutes. The reaction is exothermic.
- Reflux: Once addition is complete, heat to reflux (approx. 80–90°C) for 3 hours until gas evolution ceases.

- Workup: Cool to room temperature. Pour onto crushed ice. Extract with Dichloromethane (DCM). Wash the organic layer with saturated (to remove acid traces) and Brine.
- Purification: Dry over , filter, and concentrate. Purify via vacuum distillation (bp ~130–135°C at atm, lower under vacuum) to obtain a clear, colorless liquid.

Safety & Handling (GHS Standards)

Signal Word: DANGER

- H225: Highly flammable liquid and vapor.[3]
- H301: Toxic if swallowed.[4]
- H331: Toxic if inhaled.[5][4]

Handling Precautions: This compound is an alkylating agent. It has the potential to react with nucleophilic sites on DNA (genotoxicity). All handling must occur inside a certified chemical fume hood. Double-gloving (Nitrile/Laminate) is recommended to prevent dermal absorption.

References

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Sources

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